molecular formula C12H8O3 B2645275 2-(Naphthalen-2-yl)-2-oxoacetic acid CAS No. 14289-45-3

2-(Naphthalen-2-yl)-2-oxoacetic acid

Cat. No.: B2645275
CAS No.: 14289-45-3
M. Wt: 200.193
InChI Key: UQQMNAKUWQWIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-2-yl)-2-oxoacetic acid (CAS 14289-45-3) is a naphthalene-based α-oxocarboxylic acid that serves as a versatile building block in organic and polymer chemistry research. With a molecular formula of C 12 H 8 O 3 and a molecular weight of 200.19 g/mol, this compound is valued for its functional groups that enable diverse synthetic transformations [ citation:2 ][ citation:9 ]. In recent scientific literature, this compound has been identified as a precursor for advanced materials. It is used in the synthesis of photobase generators (PBGs), such as 1,1,3,3-tetramethylguanidine 2-(naphthalen-2-yl)-2-oxoacetate (TMG-NOA). These PBGs are critical for enabling spatiotemporal control in dynamic polymer networks (Covalent Adaptable Networks, or CANs) upon activation with UV light (365 nm), facilitating applications in recyclable plastics and self-healing materials [ citation:5 ]. Furthermore, its utility extends to electrochemical synthesis, where it acts as a reactant in the oxidative decarboxylative synthesis of quinazolinone derivatives, which are important nitrogen-containing heterocycles in medicinal chemistry [ citation:6 ]. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-yl-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQMNAKUWQWIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Naphthalen-2-yl)-2-oxoacetic acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Naphthalen-2-yl)-2-oxoacetic acid (CAS 14289-45-3), a valuable α-keto acid intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its versatile applications as a building block in modern organic chemistry.

Introduction: The Naphthalene Scaffold in Synthesis

The naphthalene ring system is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active molecules. Its rigid, aromatic structure provides a robust framework for orienting functional groups in three-dimensional space to interact with biological targets. 2-(Naphthalen-2-yl)-2-oxoacetic acid, also known as 2-naphthylglyoxylic acid, combines this important aryl moiety with the highly reactive α-keto acid functionality. This unique combination makes it a powerful synthon for constructing complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest.[1] This document serves as a practical guide to understanding and utilizing this reagent effectively in a research and development setting.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's fundamental properties is critical for its successful application. This section outlines the key physical and spectroscopic data for 2-(Naphthalen-2-yl)-2-oxoacetic acid.

Physicochemical Data

The primary physicochemical properties have been compiled from various suppliers and databases and are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 14289-45-3[2]
Molecular Formula C₁₂H₈O₃[2]
Molecular Weight 200.19 g/mol [2]
Appearance Yellow Solid[3]
Melting Point 171 °C[4]
Boiling Point 372.4 ± 15.0 °C (Predicted)[4]
Purity Typically ≥97%[2]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the material. Below is a detailed breakdown of the expected and reported spectral data.

Proton NMR provides a definitive fingerprint of the molecule's hydrogen framework. The spectrum is characterized by signals in the aromatic region corresponding to the naphthalene ring system and the absence of aliphatic protons, except for the acidic proton of the carboxylic acid which may or may not be observable depending on the solvent and concentration.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.15 (s, 1H), 8.20 (d, J = 8.7 Hz, 1H), 8.04 (d, J = 8.1 Hz, 1H), 7.92 (dd, J = 16.3, 8.4 Hz, 2H), 7.69 (t, J = 7.6 Hz, 1H).[3]

Expert Interpretation:

  • The downfield singlet at 9.15 ppm is highly characteristic of the proton on the carbon adjacent to the two carbonyl groups.

  • The complex splitting pattern between 7.6 and 8.2 ppm is typical for a 2-substituted naphthalene ring.

  • The integration of the aromatic region should correspond to 7 protons. The carboxylic acid proton is often broad and may exchange with trace water in the solvent, sometimes rendering it unobservable.

While a specific experimental spectrum is not widely published, the IR spectrum can be reliably predicted based on the functional groups present. The key diagnostic peaks for an aryl α-keto acid are the overlapping carbonyl stretches and the extremely broad hydroxyl stretch of the carboxylic acid.[5][6]

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 3300 - 2500 cm⁻¹ . This breadth is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[6]

  • Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹ .[6]

  • C=O Stretch (Ketone & Carboxylic Acid): Two strong, sharp absorptions are anticipated between 1720 cm⁻¹ and 1680 cm⁻¹ .[5] The conjugation of the ketone with the naphthalene ring will lower its stretching frequency to ~1685 cm⁻¹. The carboxylic acid carbonyl will appear around 1710 cm⁻¹. These two bands may be so close as to appear as a single, slightly broadened peak.

  • Aromatic C=C Stretch: Medium to weak bands will be present in the 1600 - 1475 cm⁻¹ region.[7]

  • C-O Stretch (Carboxylic Acid): A strong band is expected in the 1320 - 1210 cm⁻¹ region.[6]

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Under Electron Ionization (EI), the molecule is expected to fragment in a predictable manner.

  • Molecular Ion (M⁺): A peak at m/z = 200 corresponding to the molecular weight.

  • Primary Fragmentation Pathways:

    • α-Cleavage: The most characteristic fragmentation will be the loss of the carboxyl radical (•COOH), leading to the formation of the highly stable 2-naphthoyl cation at m/z = 155 . This is often the base peak in the spectrum.

    • Loss of CO: A subsequent loss of carbon monoxide from the 2-naphthoyl cation can produce the naphthalenyl cation at m/z = 127 .

    • Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion is also possible, yielding a peak at m/z = 156 .

Section 2: Synthesis and Purification

Commercially available, 2-(naphthalen-2-yl)-2-oxoacetic acid can also be readily synthesized in the laboratory. The most common and reliable method is the oxidation of the corresponding methyl ketone, 2-acetylnaphthalene.[3] Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation.

Recommended Synthesis Protocol: SeO₂ Oxidation

This protocol describes the oxidation of 2-acetylnaphthalene to 2-(naphthalen-2-yl)-2-oxoacetic acid.

Causality and Self-Validation: The choice of aqueous dioxane as the solvent system is crucial; it ensures solubility for both the organic substrate and the inorganic oxidant. The reaction progress is monitored by Thin Layer Chromatography (TLC), providing a direct visual confirmation of the conversion of starting material to the more polar product. The purification by recrystallization is a self-validating step, as the formation of well-defined crystals is indicative of high purity, which can be confirmed by melting point analysis.

Materials:

  • 2-Acetylnaphthalene (1.0 eq)

  • Selenium Dioxide (1.1 eq)

  • Dioxane

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylnaphthalene (1.0 eq) in a minimal amount of dioxane. Add water to constitute a 9:1 dioxane:water mixture.

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the solution. Caution: Selenium compounds are highly toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Heating: Heat the reaction mixture to reflux (approximately 90-100 °C). The solution will typically turn dark as elemental selenium precipitates.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The product will have a lower Rf value than the starting material. The reaction is typically complete within 4-6 hours.

  • Workup - Part 1 (Filtration): Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of ethyl acetate.

  • Workup - Part 2 (Extraction): Transfer the filtrate to a separatory funnel. Dilute with water and ethyl acetate.

  • Base Extraction: Extract the organic layer with a saturated sodium bicarbonate solution (3x). This step selectively moves the acidic product into the aqueous layer, leaving non-acidic impurities behind.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly acidify with 2M HCl until the pH is ~1-2. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize from a suitable solvent system such as benzene or an ethanol/water mixture.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification start 2-Acetylnaphthalene + SeO₂ in Dioxane/H₂O reflux Reflux (90-100°C) 4-6 hours start->reflux Heat filter Cool & Filter (remove Se) reflux->filter extract Aqueous Workup (NaHCO₃ extraction) filter->extract acidify Acidify Aqueous Layer (HCl) extract->acidify isolate Isolate via Filtration acidify->isolate purify Recrystallize & Dry isolate->purify end_product 2-(Naphthalen-2-yl)- 2-oxoacetic acid purify->end_product Yields

Caption: Workflow for the synthesis of 2-(Naphthalen-2-yl)-2-oxoacetic acid.

Section 3: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-(naphthalen-2-yl)-2-oxoacetic acid stems from the reactivity of its two adjacent carbonyl groups. It is a bifunctional building block capable of participating in a wide range of chemical transformations.[8]

Core Reactivity
  • Acylating Agent: The α-keto acid moiety can serve as an "acyl cation" equivalent. Under thermal or catalytic conditions, it can undergo decarboxylation to generate a reactive acyl intermediate, which can then acylate various nucleophiles. This makes it a green alternative to traditional acylating agents like acid chlorides, with CO₂ as the only byproduct.[9]

  • Heterocycle Formation: It is an outstanding substrate for multicomponent reactions (MCRs). By reacting with an amine and another nucleophile, it can rapidly generate diverse and complex heterocyclic scaffolds, such as substituted furans, oxazoles, and pyrans.[10] This is particularly valuable in creating libraries of compounds for high-throughput screening in drug discovery.

Application as a Synthetic Intermediate

Aryl glyoxylic acids are recognized as indispensable tools for building molecules with potential biological activity. The naphthalene scaffold, in particular, is associated with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[11] This compound is therefore a high-value starting material for accessing novel naphthalene-based drug candidates.

For instance, it can be used in condensation reactions with ortho-diamines to form quinoxaline derivatives, or with hydrazines to form pyridazinone structures, both of which are common cores in medicinal chemistry.

Logical Role in Synthesis Diagram

ApplicationWorkflow cluster_reactions Synthetic Transformations cluster_products High-Value Scaffolds start_mol 2-(Naphthalen-2-yl)- 2-oxoacetic acid r1 Amine + Nucleophile (MCR) start_mol->r1 r2 Ortho-diamine start_mol->r2 r3 Decarboxylative Coupling start_mol->r3 p1 Substituted Heterocycles r1->p1 p2 Quinoxalines r2->p2 p3 2-Naphthyl Ketones r3->p3

Caption: Role as a versatile intermediate in chemical synthesis.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent.

  • Hazard Identification: This compound is classified as an irritant.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 4-8°C.[2]

Conclusion

2-(Naphthalen-2-yl)-2-oxoacetic acid is a highly valuable and versatile building block for chemical synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible reagent for most organic chemistry laboratories. Its true power lies in its ability to serve as a precursor to complex, biologically relevant molecules, leveraging the privileged nature of the naphthalene scaffold. For researchers in drug discovery and development, a thorough understanding of this compound's properties and reactivity opens the door to novel synthetic pathways and the creation of new chemical entities with therapeutic potential.

References

  • LibreTexts, Chemistry. Infrared Spectroscopy. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Supporting Information for - Decarboxylative [4 + 1] annulation of α-keto acids with o-phenylenediamines for the synthesis of quinoxalin-2(1H)-ones. [Link]

  • LibreTexts, Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Glyoxylic Acid Monohydrate in Modern Pharmaceutical Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Glyoxylic Acid in Modern Chemical Synthesis. [Link]

  • AOBChem. 2-(naphthalen-2-yl)-2-oxoacetic acid. [Link]

  • MDPI. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. [Link]

  • LibreTexts, Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • National Center for Biotechnology Information. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. [Link]

  • ACS Publications. Reduction of keto acids and differentiation between isomers by chemical ionization mass spectrometry. [Link]

  • Preprints.org. Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • ACS Publications. α-Keto Acids: Acylating Agents in Organic Synthesis. [Link]

  • Royal Society of Chemistry. Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives. [Link]

  • Research Square. Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. [Link]

  • National Center for Biotechnology Information. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Naphthalen-2-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(naphthalen-2-yl)-2-oxoacetic acid. As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple data listing to explain the underlying principles and experimental considerations for acquiring and interpreting these spectra.

Introduction to the Spectroscopic Challenge

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(naphthalen-2-yl)-2-oxoacetic acid is expected to be dominated by signals in the aromatic region, with a downfield singlet for the carboxylic acid proton. The protons on the naphthalene ring will exhibit a complex splitting pattern due to spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-(Naphthalen-2-yl)-2-oxoacetic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1'~8.0 - 8.2dJ ≈ 8.5
H-3'~7.9 - 8.1dJ ≈ 8.5
H-4'~7.6 - 7.8tJ ≈ 7.5
H-5'~7.9 - 8.1dJ ≈ 8.0
H-6'~7.5 - 7.7tJ ≈ 7.5
H-7'~7.5 - 7.7tJ ≈ 7.5
H-8'~7.9 - 8.1dJ ≈ 8.0
COOH> 10s (broad)-

Note: These are predicted values and may vary depending on the solvent and concentration.

Rationale Behind the Predictions:
  • Aromatic Protons (H-1' to H-8'): The chemical shifts of the naphthalene protons are influenced by the electron-withdrawing acetyl group at the C-2' position. Protons closer to this group (peri-protons like H-1' and H-3') are expected to be deshielded and resonate at a lower field. The coupling patterns arise from interactions with neighboring protons. For instance, H-1' will be a doublet due to coupling with H-8'.

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing nature of the two adjacent oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a series of singlets for each unique carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Naphthalen-2-yl)-2-oxoacetic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (keto)~190 - 200
C=O (acid)~165 - 175
C-1'~128 - 130
C-2'~132 - 135
C-3'~127 - 129
C-4'~129 - 131
C-4a'~135 - 137
C-5'~126 - 128
C-6'~127 - 129
C-7'~128 - 130
C-8'~125 - 127
C-8a'~133 - 135

Note: These are predicted values and may vary depending on the solvent.

Rationale Behind the Predictions:
  • Carbonyl Carbons (C=O): The ketone and carboxylic acid carbonyl carbons are the most deshielded carbons in the molecule due to the direct attachment of electronegative oxygen atoms. Ketone carbonyls typically resonate at a lower field than carboxylic acid carbonyls.

  • Naphthalene Carbons: The chemical shifts of the naphthalene carbons are influenced by the substituent. The carbon directly attached to the oxoacetic acid moiety (C-2') will be significantly affected. The quaternary carbons (C-4a' and C-8a') can be identified by their lower intensity in a standard ¹³C NMR spectrum.

Experimental Protocols

To obtain high-quality NMR data for 2-(naphthalen-2-yl)-2-oxoacetic acid, the following experimental setup is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable COOH proton.

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the crowded aromatic region.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 2-5 seconds (a longer delay may be needed for quantitative analysis)

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

3. ¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

4. 2D NMR Experiments (for complete assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the naphthalene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the connectivity of the side chain to the naphthalene ring.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the structure of 2-(naphthalen-2-yl)-2-oxoacetic acid and the expected key long-range correlations that would be observed in an HMBC experiment, which are vital for unambiguous structural confirmation.

Caption: Molecular structure of 2-(naphthalen-2-yl)-2-oxoacetic acid.

hmbc C1 C1' C2 C2' C3 C3' C_keto C=O (keto) C_acid C=O (acid) H1 H1' H1->C2 H1->C_keto H3 H3' H3->C1 H3->C2 H3->C_keto

Caption: Key expected HMBC correlations for protons H-1' and H-3'.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 2-(naphthalen-2-yl)-2-oxoacetic acid. By understanding the predicted chemical shifts, coupling patterns, and the rationale behind them, researchers can confidently identify this compound, assess its purity, and elucidate the structure of related derivatives. The provided experimental protocols and visualization of key correlations serve as a practical resource for obtaining and interpreting high-quality NMR data in a drug development and chemical research setting.

References

As specific experimental data for 2-(naphthalen-2-yl)-2-oxoacetic acid is not widely published, this reference list includes sources for analogous compounds and general NMR principles.

  • PubChem - National Center for Biotechnology Information. (n.d.). 2-Naphthoxyacetic acid. Retrieved February 15, 2026, from [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. Available at: [Link]

  • NIST WebBook. (n.d.). 2-Naphthalenecarboxylic acid. Retrieved February 15, 2026, from [Link]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Novel Derivatives from 2-(Naphthalen-2-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Naphthalene Scaffold in Modern Chemistry

The naphthalene moiety, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and lipophilic nature make it an ideal building block for designing molecules that can interact with biological targets or exhibit unique photophysical properties. Naphthalene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]

At the heart of many complex naphthalene-based structures lies a versatile starting material: 2-(Naphthalen-2-yl)-2-oxoacetic acid (CAS No: 14289-45-3).[5] This α-ketoacid possesses two key reactive functional groups: a carboxylic acid and an adjacent ketone. This dual functionality allows for a rich and diverse range of chemical transformations, making it an exceptionally valuable precursor for generating libraries of novel compounds.[6]

This guide provides an in-depth exploration of the synthetic pathways originating from 2-(Naphthalen-2-yl)-2-oxoacetic acid. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for the synthesis of key derivative classes, including esters, amides, and heterocyclic systems.

Section 1: Esterification of the Carboxylic Acid Moiety

Scientific Rationale: Esterification is a fundamental transformation in drug development. Converting a carboxylic acid to an ester can significantly alter a molecule's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability. This modification is a cornerstone of prodrug strategies, where an ester linkage is designed to be cleaved in vivo to release the active carboxylic acid.

Protocol 1: Classic Fischer-Speier Esterification

This acid-catalyzed method is robust, cost-effective, and ideal for synthesizing simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol can be used in large excess as the solvent.

Causality of Experimental Choices:

  • Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.

  • Reaction Conditions: The reaction is an equilibrium process. To drive it towards the ester product, Le Châtelier's principle is applied by either using a large excess of the alcohol reactant or by actively removing the water byproduct, often with a Dean-Stark apparatus.[7]

Experimental Protocol (Synthesis of Methyl 2-(naphthalen-2-yl)-2-oxoacetate):

  • To a 100 mL round-bottom flask, add 2-(Naphthalen-2-yl)-2-oxoacetic acid (2.0 g, 10.0 mmol).

  • Add anhydrous methanol (50 mL). The alcohol acts as both reactant and solvent.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a saturated solution of brine (NaCl).[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure methyl ester.

Data Presentation: Fischer Esterification Parameters

Alcohol Catalyst Temp (°C) Time (h) Typical Yield
Methanol H₂SO₄ 65 4-6 85-95%
Ethanol H₂SO₄ 78 6-8 80-90%

| Propan-1-ol | p-TsOH | 97 | 8-12 | 75-85% |

Workflow Visualization

Fischer_Esterification_Workflow Start 2-(Naphthalen-2-yl)- 2-oxoacetic acid Reagents Excess Alcohol (ROH) + Catalytic H₂SO₄ Process Heat to Reflux (Water Removal) Reagents->Process Combine Workup Quench with Water Neutralize (NaHCO₃) Extract (EtOAc) Process->Workup Reaction Complete Purification Dry (Na₂SO₄) Concentrate Recrystallize Workup->Purification Product Alkyl 2-(naphthalen-2-yl)- 2-oxoacetate Purification->Product

Caption: General workflow for Fischer-Speier esterification.

Section 2: Amidation of the Carboxylic Acid Moiety

Scientific Rationale: The amide bond is a cornerstone of peptide and protein structures and is found in a vast number of pharmaceuticals. Replacing a carboxylic acid with an amide can enhance metabolic stability, improve binding interactions with biological targets, and modulate solubility. Amide-coupled naphthalene scaffolds have shown promising antimicrobial properties.[1]

Protocol 2: Amide Synthesis via Peptide Coupling Reagents

Modern coupling reagents offer a mild and highly efficient method for forming amide bonds directly from carboxylic acids and amines, avoiding the harsh conditions required for acyl chloride formation. This is the preferred method for complex or sensitive substrates.

Causality of Experimental Choices:

  • Coupling System: A combination like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and an activating agent like 1-Hydroxybenzotriazole (HOBt) is common. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and racemization, before it is aminolyzed by the amine.[8]

  • Base: A non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of EDC and the ammonium salt formed from the amine reactant.

Experimental Protocol (Synthesis of N-Benzyl-2-(naphthalen-2-yl)-2-oxoacetamide):

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-(Naphthalen-2-yl)-2-oxoacetic acid (1.0 g, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL).

  • Add EDC (1.15 g, 6.0 mmol, 1.2 equiv) and HOBt (0.81 g, 6.0 mmol, 1.2 equiv). Stir the mixture for 15 minutes at room temperature.

  • In a separate flask, dissolve benzylamine (0.59 g, 5.5 mmol, 1.1 equiv) in DCM (10 mL).

  • Add Triethylamine (1.0 mL, 7.5 mmol, 1.5 equiv) to the amine solution.

  • Slowly add the amine/base solution to the activated acid solution at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM (50 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by column chromatography on silica gel.

Workflow Visualization

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling Acid Starting Acid in DCM Coupling EDC + HOBt Activated Activated Ester Intermediate Coupling->Activated Combine & Stir Amine Amine (R-NH₂) + Base (TEA) Activated->Amine Add Amine Solution at 0°C Product N-Substituted Amide Amine->Product Workup Aqueous Workup & Column Chromatography Product->Workup Reaction Complete

Caption: Workflow for amide synthesis using coupling reagents.

Section 3: Synthesis of Heterocyclic Derivatives

Scientific Rationale: The α-ketoacid motif is a powerful synthon for constructing heterocyclic rings, which are of paramount importance in pharmacology. The adjacent ketone and carboxylic acid functionalities (or its derivatives like esters and hydrazides) can react with binucleophilic reagents to undergo cyclocondensation reactions, yielding diverse heterocyclic systems like pyrazoles and pyridazines.[9]

Protocol 3: Synthesis of Pyrazole Derivatives via Hydrazide Intermediate

This two-step protocol first converts the ester into a more reactive hydrazide, which then readily undergoes cyclization with a 1,3-dicarbonyl compound.

Causality of Experimental Choices:

  • Hydrazide Formation: Hydrazine hydrate is a strong nucleophile that readily attacks the ester carbonyl to form a stable hydrazide intermediate. The reaction is typically performed in an alcohol solvent under reflux.[9]

  • Pyrazole Formation: The hydrazide reacts with a β-diketone (e.g., acetylacetone) in a Knorr-type pyrazole synthesis. One nitrogen of the hydrazide attacks one carbonyl, and the other nitrogen attacks the second carbonyl, followed by dehydration to form the aromatic pyrazole ring.

Experimental Protocol:

Step A: Synthesis of 2-(Naphthalen-2-yl)-2-oxoacetohydrazide

  • Dissolve Methyl 2-(naphthalen-2-yl)-2-oxoacetate (2.28 g, 10.0 mmol), synthesized as per Protocol 1, in absolute ethanol (40 mL) in a round-bottom flask.

  • Add hydrazine hydrate (80%, 1.0 mL, approx. 20 mmol) dropwise to the solution.

  • Heat the mixture to reflux for 8-10 hours. A precipitate may form upon reaction.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the hydrazide.

Step B: Synthesis of the Pyrazole Derivative

  • Suspend the 2-(Naphthalen-2-yl)-2-oxoacetohydrazide (2.28 g, 10.0 mmol) in absolute ethanol (50 mL).

  • Add acetylacetone (1.1 g, 11.0 mmol, 1.1 equiv).

  • Heat the mixture under reflux for 12-14 hours.[9]

  • Cool the reaction mixture. If a precipitate forms, filter and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization.

Reaction Pathway Visualization

Heterocycle_Synthesis Ester Methyl 2-(naphthalen-2-yl)- 2-oxoacetate Hydrazide 2-(Naphthalen-2-yl)- 2-oxoacetohydrazide Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Pyrazole Pyrazole Derivative Hydrazide->Pyrazole Acetylacetone, Ethanol, Reflux

Caption: Synthetic pathway to pyrazoles from the ester intermediate.

Conclusion

2-(Naphthalen-2-yl)-2-oxoacetic acid stands out as a highly adaptable and powerful starting material. The protocols detailed herein for esterification, amidation, and heterocycle formation represent fundamental and reproducible pathways for generating diverse molecular architectures. By understanding the rationale behind each synthetic step, researchers can effectively troubleshoot and adapt these methods to create novel libraries of naphthalene derivatives for screening in drug discovery programs and for development in materials science applications.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. [Link]

  • AOBChem. (n.d.). 2-(naphthalen-2-yl)-2-oxoacetic acid. Retrieved from [Link]

  • Gate, R. (2022). Synthesis, Characterization and Biological Evaluation of Some New Heterocyclic Compounds Derived from 2-Naphthol. ResearchGate. [Link]

  • Preprints.org. (2024). Concise Synthesis of Naphthalene- Based 14-Aza-12-Oxasteroids. [Link]

  • MDPI. (2025). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. Molecules. [Link]

  • Semantic Scholar. (2025). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

  • MySkinRecipes. (n.d.). 2-(Naphthalen-1-yl)-2-oxoacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid. Retrieved from [Link]

  • PubMed. (1983). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2020). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. [Link]

  • MDPI. (2022). New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18. Marine Drugs. [Link]

  • Synfacts. (2025). Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

Sources

Application Notes and Protocols: The Versatile Reactivity of 2-(Naphthalen-2-yl)-2-oxoacetic Acid with Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The confluence of the naphthalene scaffold, a privileged motif in medicinal chemistry, with the versatile reactivity of an α-ketoacid functionality makes 2-(naphthalen-2-yl)-2-oxoacetic acid a highly valuable building block in the synthesis of novel molecular entities.[1][2] Its reactions with amines open gateways to a diverse array of nitrogen-containing compounds with significant potential in drug discovery and materials science. This guide provides an in-depth exploration of the primary reaction pathways, complete with detailed protocols and mechanistic insights to empower researchers in leveraging this unique reagent. The naphthalene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1]

Core Reaction Pathways: A Mechanistic Overview

The reactivity of 2-(naphthalen-2-yl)-2-oxoacetic acid with amines is predominantly governed by the interplay between its ketone and carboxylic acid functionalities. This dual reactivity allows for several strategic bond formations, leading to a variety of molecular architectures. The principal transformations include:

  • Reductive Amination: Formation of α-amino acids and their derivatives.

  • Amide Bond Formation: Synthesis of α-ketoamides.

  • Multicomponent Reactions (MCRs): Rapid assembly of complex, drug-like scaffolds.

The choice of reaction conditions and reagents dictates the chemoselectivity of the transformation, enabling chemists to steer the reaction towards the desired product.

Reductive Amination: Accessing Naphthalene-Containing α-Amino Acid Derivatives

Reductive amination is a cornerstone of amine synthesis, and in the context of 2-(naphthalen-2-yl)-2-oxoacetic acid, it provides a direct route to valuable α-amino acid derivatives. This one-pot process involves the initial formation of an imine intermediate between the α-keto group and the amine, which is then reduced in situ to the corresponding amine.

Mechanistic Rationale

The reaction is typically acid-catalyzed to facilitate the dehydration step in imine formation. A crucial aspect of this reaction is the choice of a reducing agent that selectively reduces the C=N bond of the imine without affecting the carbonyl group of the starting material or the carboxylic acid. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice due to their chemoselectivity for protonated imines.[3][4]

G cluster_0 Reductive Amination Pathway Start 2-(Naphthalen-2-yl)-2-oxoacetic Acid + Amine (R-NH2) Imine_Formation Imine Intermediate Formation (+H+, -H2O) Start->Imine_Formation Condensation Reduction Reduction of Imine (e.g., NaBH3CN) Imine_Formation->Reduction Protonation Product 2-Amino-2-(naphthalen-2-yl)acetic Acid Derivative Reduction->Product

Caption: Reductive amination of 2-(Naphthalen-2-yl)-2-oxoacetic acid.

Protocol: Synthesis of 2-(Anilino)-2-(naphthalen-2-yl)acetic Acid

This protocol details a representative reductive amination using aniline as the amine component.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
2-(Naphthalen-2-yl)-2-oxoacetic acid200.181.0200 mg
Aniline93.131.2112 µL
Sodium triacetoxyborohydride (STAB)211.941.5318 mg
Dichloroethane (DCE)--10 mL
Acetic Acid60.05catalytic1-2 drops

Procedure:

  • To a stirred solution of 2-(naphthalen-2-yl)-2-oxoacetic acid (200 mg, 1.0 mmol) in dichloroethane (10 mL) in a round-bottom flask, add aniline (112 µL, 1.2 mmol) and a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: The reaction may effervesce.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(anilino)-2-(naphthalen-2-yl)acetic acid.

Amide Bond Formation: Crafting α-Ketoamides

The direct coupling of the carboxylic acid moiety of 2-(naphthalen-2-yl)-2-oxoacetic acid with an amine provides access to α-ketoamides, which are important pharmacophores and versatile synthetic intermediates. This transformation typically requires the activation of the carboxylic acid to overcome the formation of an unreactive ammonium carboxylate salt.

Mechanistic Considerations and Reagent Selection

A variety of coupling reagents can be employed for this transformation. Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or N,N-dimethylaminopyridine (DMAP) are commonly used.[5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

G cluster_1 Amide Bond Formation Workflow Start 2-(Naphthalen-2-yl)-2-oxoacetic Acid + Amine (R-NH2) Activation Carboxylic Acid Activation (e.g., EDC/HOBt) Start->Activation Acylisourea O-Acylisourea Intermediate Activation->Acylisourea Nucleophilic_Attack Nucleophilic Attack by Amine Acylisourea->Nucleophilic_Attack Product 2-(Naphthalen-2-yl)-2-oxoacetamide Derivative Nucleophilic_Attack->Product

Caption: General workflow for α-ketoamide synthesis.

Protocol: Synthesis of N-Benzyl-2-(naphthalen-2-yl)-2-oxoacetamide

This protocol provides a method for the synthesis of an α-ketoamide using benzylamine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
2-(Naphthalen-2-yl)-2-oxoacetic acid200.181.0200 mg
Benzylamine107.151.1120 µL
EDC.HCl191.701.2230 mg
HOBt135.121.2162 mg
N,N-Diisopropylethylamine (DIPEA)129.242.5435 µL
Dichloromethane (DCM)--10 mL

Procedure:

  • Dissolve 2-(naphthalen-2-yl)-2-oxoacetic acid (200 mg, 1.0 mmol), EDC.HCl (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (435 µL, 2.5 mmol) followed by the dropwise addition of benzylamine (120 µL, 1.1 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash successively with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the pure N-benzyl-2-(naphthalen-2-yl)-2-oxoacetamide.

Multicomponent Reactions: Rapid Access to Complexity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single, one-pot operation. 2-(Naphthalen-2-yl)-2-oxoacetic acid is an excellent substrate for several MCRs, most notably the Ugi and Biginelli reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[6][7] When 2-(naphthalen-2-yl)-2-oxoacetic acid is used, its keto group can act as the carbonyl component and its carboxylic acid moiety as the acid component in an intramolecular sense, or it can participate as the acid component with an external aldehyde and amine.

G cluster_2 Ugi Four-Component Reaction Components Aldehyde + Amine + Isocyanide + 2-(Naphthalen-2-yl)-2-oxoacetic Acid Imine_Formation Imine Formation Components->Imine_Formation Nucleophilic_Addition Nucleophilic addition of isocyanide and acid Imine_Formation->Nucleophilic_Addition Rearrangement Mumm Rearrangement Nucleophilic_Addition->Rearrangement Product Bis-amide Product Rearrangement->Product

Caption: Simplified mechanism of the Ugi four-component reaction.

The Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (or other active methylene compound), and urea or thiourea to produce dihydropyrimidinones (DHPMs).[8][9] While not a direct reaction with an amine in the traditional sense, the urea component provides the amine functionalities. 2-(Naphthalen-2-yl)-2-oxoacetic acid can potentially serve as the keto-acid component in a Biginelli-type reaction, leading to novel heterocyclic structures.

Protocol: Ugi Reaction for the Synthesis of a Naphthalene-Containing Peptidomimetic

This protocol outlines a general procedure for a Ugi reaction where 2-(naphthalen-2-yl)-2-oxoacetic acid acts as the acid component.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
Benzaldehyde106.121.0102 µL
Benzylamine107.151.0109 µL
2-(Naphthalen-2-yl)-2-oxoacetic acid200.181.0200 mg
tert-Butyl isocyanide83.131.0113 µL
Methanol--10 mL

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (102 µL, 1.0 mmol) and benzylamine (109 µL, 1.0 mmol) in methanol (5 mL) and stir for 30 minutes at room temperature.

  • Add a solution of 2-(naphthalen-2-yl)-2-oxoacetic acid (200 mg, 1.0 mmol) in methanol (5 mL).

  • Add tert-butyl isocyanide (113 µL, 1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or by column chromatography on silica gel.

Safety and Handling

While a specific safety data sheet for 2-(naphthalen-2-yl)-2-oxoacetic acid was not found, general precautions for handling naphthalene derivatives and α-ketoacids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Naphthalene itself is suspected of causing cancer. Handle all naphthalene derivatives with care.

Applications in Drug Discovery

The products derived from the reaction of 2-(naphthalen-2-yl)-2-oxoacetic acid with amines are of significant interest in medicinal chemistry. The naphthalene ring system is a key feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

  • α-Amino Acid Derivatives: These can be incorporated into peptides to create peptidomimetics with enhanced stability and novel biological activities.

  • α-Ketoamides: This structural motif is present in a number of enzyme inhibitors, including protease inhibitors.

  • Ugi and Biginelli Products: The rapid generation of molecular diversity through these MCRs makes them ideal for the creation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

2-(Naphthalen-2-yl)-2-oxoacetic acid is a versatile and valuable starting material for the synthesis of a wide range of nitrogen-containing, naphthalene-based compounds. By carefully selecting the reaction pathway—reductive amination, amide bond formation, or multicomponent reactions—researchers can access a rich chemical space of potential drug candidates and functional materials. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for the exploration and application of this promising chemical entity.

References

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Retrieved from [Link]

  • Yadav, S., et al. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR.
  • Merck Millipore. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Nazarbayev University Repository. (n.d.). Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa- Michael addition.
  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation.
  • El-Faham, A., et al. (2020).
  • Makar, S., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry.
  • GalChimia. (2014). A New Way to Amines.
  • Beilstein Journal of Organic Chemistry. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde.
  • Sigma-Aldrich. (n.d.).
  • van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
  • Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines.
  • Walsh Medical Media. (2022).
  • Organic Chemistry Portal. (n.d.).
  • Huang, et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research.
  • MDPI. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential.
  • Sigma-Aldrich. (n.d.). N-benzyl-2-[(2E)-2-benzylidenehydrazino]-2-oxoacetamide.
  • FABAD Journal of Pharmaceutical Sciences. (2024). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)
  • Siddiqui, S. Z., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide. Medicinal Chemistry Research.
  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • Filo. (2025). Experiment 2 Synthesis of an Azo Dye, Orange II (Acid Orange 7) by Diazo-...
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)
  • ResearchGate. (n.d.). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents.
  • Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and.
  • Journal of Molecular Structure. (n.d.). Synthesis, structural characterization and thermal studies of a novel reagent 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene.
  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes.
  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological.
  • International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.

Sources

Leveraging 2-(Naphthalen-2-yl)-2-oxoacetic Acid as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Medicinal Chemists

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-(naphthalen-2-yl)-2-oxoacetic acid as a strategic precursor for the synthesis of medicinally relevant heterocyclic compounds. The naphthalene moiety is a well-established scaffold in numerous FDA-approved drugs, prized for its lipophilic nature and ability to engage in π-stacking interactions with biological targets.[1][2] When incorporated into heterocyclic systems, it can impart unique pharmacological properties. This document focuses on the synthesis of two major classes of heterocycles—quinoxalines and imidazoles—providing step-by-step protocols, mechanistic insights, and comparative data to guide laboratory practice.

Introduction: The Strategic Value of the Naphthyl-α-Keto Acid Scaffold

2-(Naphthalen-2-yl)-2-oxoacetic acid (CAS No: 14289-45-3) is an advanced organic building block characterized by a naphthalene ring linked to an α-keto acid functional group.[3] This unique arrangement of functional groups provides a rich platform for chemical transformations.

  • The Naphthalene Moiety: As a privileged structure in medicinal chemistry, the naphthalene core is present in a wide array of therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Its inherent aromaticity and planarity are key to its biological activity.

  • The α-Keto Acid Group: This functional group is the reactive heart of the molecule. The adjacent ketone and carboxylic acid groups can participate in a variety of condensation and cyclization reactions, making it an ideal starting point for building complex molecular architectures.

This guide moves beyond simple reaction lists to explain the causality behind experimental choices, empowering researchers to not only replicate these protocols but also to adapt and innovate upon them.

Synthesis of Naphthyl-Substituted Quinoxalines

Quinoxalines are a critical class of nitrogen-containing heterocycles, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[4] The most reliable method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5][6] 2-(Naphthalen-2-yl)-2-oxoacetic acid serves as a potent 1,2-dicarbonyl equivalent for this transformation.

Mechanistic Principle

The reaction proceeds via a condensation-cyclization-dehydration cascade. The ortho-phenylenediamine first attacks one of the carbonyl groups of the α-keto acid, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring. The choice of catalyst and conditions can significantly influence reaction efficiency and yield.

Workflow: Quinoxaline Synthesis

cluster_start Reactants cluster_reaction Reaction Conditions cluster_product Product & Purification Precursor 2-(Naphthalen-2-yl) -2-oxoacetic acid Condensation Condensation & Cyclization Precursor->Condensation Diamine o-Phenylenediamine Diamine->Condensation Product Naphthyl-Quinoxaline Derivative Condensation->Product Dehydration Purification Filtration & Recrystallization Product->Purification

Caption: General workflow for Naphthyl-Quinoxaline synthesis.

Protocol 1: Traditional Acid-Catalyzed Synthesis

This method employs a conventional acidic medium to drive the reaction, offering a reliable and straightforward approach.

Materials:

  • 2-(Naphthalen-2-yl)-2-oxoacetic acid (1.0 mmol)

  • ortho-Phenylenediamine (1.0 mmol, 108 mg)

  • Glacial Acetic Acid (10 mL)[4]

  • Round-bottom flask (50 mL) with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add 2-(naphthalen-2-yl)-2-oxoacetic acid and ortho-phenylenediamine.[4]

  • Add 10 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and the catalyst, protonating the carbonyl oxygen and facilitating nucleophilic attack.

  • Equip the flask with a reflux condenser and place it on a heating mantle.

  • Heat the mixture to reflux with constant stirring for 2-4 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 50 mL of ice-cold water. This causes the organic product to precipitate out of the acidic aqueous solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove residual acetic acid and then recrystallize from ethanol to obtain the pure quinoxaline derivative.[4]

Protocol 2: Efficient Room Temperature Synthesis using a Heterogeneous Catalyst

Modern synthetic chemistry emphasizes milder conditions and recyclable catalysts. Alumina-supported heteropolyoxometalates have proven effective for this transformation at ambient temperatures.[6]

Materials:

  • 2-(Naphthalen-2-yl)-2-oxoacetic acid (1.0 mmol)

  • ortho-Phenylenediamine (1.0 mmol, 108 mg)

  • Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)[6]

  • Toluene (8 mL)

  • Flask with magnetic stirrer

Procedure:

  • In a flask, combine the ortho-phenylenediamine (1 mmol) and the 2-(naphthalen-2-yl)-2-oxoacetic acid (1 mmol) in toluene (8 mL).[6]

  • Add 100 mg of the AlCuMoVP catalyst to the mixture. The solid acid catalyst provides active sites for the condensation to occur without the need for high temperatures or corrosive acids.

  • Stir the mixture vigorously at room temperature (25°C).[6]

  • Monitor the reaction's progress by TLC. The reaction is often complete within 2 hours.[6]

  • Upon completion, separate the insoluble catalyst by simple filtration. The ability to recover the catalyst this way is a key advantage of heterogeneous catalysis.

  • Dry the filtrate over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • The resulting solid product can be further purified by recrystallization from ethanol to yield the pure 2-(naphthalen-2-yl)quinoxaline.[6]

Comparative Data of Synthetic Protocols
ProtocolCatalystSolventTemperatureTimeTypical YieldReference
1Glacial Acetic AcidAcetic AcidReflux2-4 hGood to Excellent[4]
2AlCuMoVPToluene25°C~2 h>90%[6]
3Pyridine (catalytic)THFRoom Temp.~2 hExcellent[7]

Synthesis of Naphthyl-Substituted Imidazoles

The imidazole ring is another cornerstone of medicinal chemistry, found in drugs with antifungal, anti-inflammatory, and antihypertensive properties.[8][9] Multi-component reactions (MCRs) provide a highly efficient and atom-economical route to construct substituted imidazoles.[8][10]

Mechanistic Principle: Multi-Component Condensation

The synthesis of highly substituted imidazoles can be achieved in a one-pot reaction by condensing an α-dicarbonyl compound (or its equivalent), an aldehyde, and an ammonia source (typically ammonium acetate). Adding a primary amine instead of ammonium acetate can lead to N-substituted (tetrasubstituted) imidazoles.[8] The use of a mild acid catalyst like p-toluenesulfonic acid (PTSA) is often crucial.[8]

Diagram: Multi-Component Imidazole Synthesis

Precursor Naphthyl-α-dicarbonyl (from precursor) Reaction One-Pot Condensation Precursor->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Reaction Catalyst PTSA Catalyst Catalyst->Reaction Product Trisubstituted Naphthyl-Imidazole Reaction->Product

Caption: One-pot synthesis of trisubstituted imidazoles.

Protocol: PTSA-Catalyzed One-Pot Synthesis of Trisubstituted Imidazoles

This protocol describes a robust method for preparing 2,4,5-trisubstituted imidazoles in good yields under mild conditions.[8]

Materials:

  • Benzil-equivalent derived from 2-(naphthalen-2-yl)-2-oxoacetic acid (10 mmol)*

  • Substituted aromatic aldehyde (e.g., benzaldehyde) (20 mmol)

  • Ammonium acetate (20 mmol)

  • p-Toluenesulfonic acid (PTSA) (5 mol %)

  • Ethanol (5 mL)

  • Round-bottom flask and heating source

Note: While the direct use of the α-keto acid is possible, many protocols utilize a 1,2-diketone like benzil. For this application, a naphthyl-substituted benzil would be the analogous reactant.

Procedure:

  • In a round-bottom flask, combine the naphthyl-1,2-diketone (10 mmol), ammonium acetate (20 mmol), the chosen aromatic aldehyde (20 mmol), and PTSA (5 mol %).[8]

  • Add ethanol (5 mL) as the solvent.

  • Heat the mixture with stirring at 80°C.[8] The PTSA catalyst is non-toxic and inexpensive, making it an excellent choice for facilitating the multiple condensation steps involved.

  • Monitor the reaction by TLC. Reaction times will vary depending on the specific aldehyde used.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials or catalyst.

  • The product can be further purified by recrystallization if necessary. This MCR approach is highly versatile, and a wide range of functionalities on the aromatic aldehyde are well-tolerated.[8]

General Laboratory Procedures & Safety

Reaction Monitoring: Thin Layer Chromatography (TLC) is the preferred method for monitoring the progress of the described reactions. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between starting materials and products.

Product Characterization: The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups present in the molecule.

Safety: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).
  • Application Notes and Protocols for the Synthesis of Quinoxaline Deriv
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. (2012).
  • 2-(naphthalen-2-yl)-2-oxoacetic acid. (n.d.). AOBChem.
  • Recent advances in the synthesis of imidazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • One-pot and efficient protocol for synthesis of quinoxaline deriv
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Naphthoxazinones in a One-Pot Two-Step Manner by the Application of Propylphosphonic Anhydride (T3P). (2020). Semantic Scholar.
  • Synthesis and pharmacological evaluation of some substituted imidazoles. (2010). Journal of Chemical and Pharmaceutical Research.
  • Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). PubMed.
  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences.
  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (n.d.). PMC.

Sources

large-scale synthesis of 2-(Naphthalen-2-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Comprehensive Guide to the Large-Scale Synthesis of 2-(Naphthalen-2-yl)-2-oxoacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the , a valuable building block in organic synthesis and pharmaceutical development. The primary synthetic route detailed herein is the Friedel-Crafts acylation of naphthalene, a robust and scalable method.[1] This guide offers an in-depth exploration of the reaction mechanism, a step-by-step protocol for synthesis and purification, comprehensive characterization methods, and critical safety considerations. The causality behind experimental choices is emphasized to provide a deeper understanding of the process, ensuring both reproducibility and safety for researchers undertaking this synthesis on a significant scale.

Introduction and Synthetic Strategy

2-(Naphthalen-2-yl)-2-oxoacetic acid, an aryl α-keto acid, serves as a key intermediate in the synthesis of various biologically active molecules. Aryl α-keto acids and their derivatives are important compounds found in natural products and are versatile precursors for more complex chemical entities.[2] The development of a reliable and scalable synthesis is therefore of significant interest to the drug development community.

Several methods exist for the synthesis of α-keto acids, including the oxidation of α-hydroxy acids, Grignard reactions with oxalyl derivatives, and the oxidation of aryl acetic esters.[1][2][3] However, for large-scale industrial applications, the Friedel-Crafts acylation of aromatic hydrocarbons offers a direct, cost-effective, and operationally robust pathway.[1] This guide focuses on the acylation of naphthalene using oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a classic and powerful tool for forming carbon-carbon bonds with aromatic rings.[4][5]

The chosen strategy proceeds in two main stages:

  • Friedel-Crafts Acylation: Reaction of naphthalene with oxalyl chloride and AlCl₃ to form the intermediate, 2-(naphthalen-2-yl)-2-oxoacetyl chloride.

  • Hydrolysis: Subsequent aqueous work-up to hydrolyze the acyl chloride to the final carboxylic acid product.

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and anticipating potential side products.

  • Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens (or the chlorine atom) of oxalyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive acylium ion. This ion is the key electrophile in the reaction.[4]

  • Electrophilic Attack: The electron-rich π-system of the naphthalene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The acylation of naphthalene preferentially occurs at the 2-position (β-position) over the 1-position (α-position) under thermodynamic control, which is often favored in Friedel-Crafts reactions, to minimize steric hindrance.

  • Rearomatization: A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the naphthalene ring and yielding the acylated naphthalene complexed with AlCl₃.

  • Hydrolysis: During the aqueous work-up, the aluminum chloride complex is decomposed, and the intermediate acyl chloride is hydrolyzed to the final 2-(naphthalen-2-yl)-2-oxoacetic acid product.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a representative large-scale synthesis. Quantities can be adjusted as needed, but stoichiometry should be maintained. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.[6][7]

Materials and Equipment
Reagent/MaterialCAS No.Molar Mass ( g/mol )Quantity (molar eq.)Notes
Naphthalene91-20-3128.171.0 eq.Ensure high purity.
Aluminum Chloride (Anhydrous)7446-70-0133.342.2 eq.Highly hygroscopic; handle under inert atmosphere.[8]
Oxalyl Chloride79-37-8126.931.1 eq.Highly corrosive and toxic; handle with extreme care.[8]
Dichloromethane (DCM, Anhydrous)75-09-284.93~10 mL / g of NaphthaleneInert solvent for the reaction.
Hydrochloric Acid (conc.)7647-01-036.46As needed for work-up
Deionized Water7732-18-518.02As needed for work-up
Sodium Sulfate (Anhydrous)7757-82-6142.04As needed for drying
Toluene108-88-392.14For recrystallization
Hexanes110-54-386.18For recrystallization

Equipment:

  • Large, multi-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser with a gas outlet connected to a scrubber (e.g., containing NaOH solution).

  • Inert atmosphere setup (Nitrogen or Argon).

  • Heating mantle and cooling bath (ice/water).

  • Large separatory funnel.

  • Büchner funnel and filtration flask.

  • Rotary evaporator.

Synthesis Workflow Diagram

G Workflow for Synthesis of 2-(Naphthalen-2-yl)-2-oxoacetic acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Prepare Reagents (Naphthalene, AlCl₃, Oxalyl Chloride) setup 2. Assemble Dry Glassware under Inert Atmosphere reagents->setup charge 3. Charge Reactor with Naphthalene, DCM, and AlCl₃ setup->charge cool 4. Cool Mixture to 0-5 °C charge->cool addition 5. Add Oxalyl Chloride Dropwise (Maintain Temp) cool->addition react 6. Stir at Room Temp (Monitor by TLC) addition->react quench 7. Quench Reaction (Pour onto Ice/HCl) react->quench extract 8. Extract with DCM quench->extract wash 9. Wash Organic Layer (H₂O, Brine) extract->wash dry 10. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry recrystallize 11. Recrystallize Crude Solid (e.g., Toluene/Hexanes) dry->recrystallize characterize 12. Characterize Pure Product (NMR, IR, MP) recrystallize->characterize

Caption: Overall workflow for the synthesis of 2-(Naphthalen-2-yl)-2-oxoacetic acid.

Step-by-Step Protocol
  • Reaction Setup:

    • Assemble the reaction flask, ensuring all glassware is thoroughly dried to prevent decomposition of the Lewis acid and acylating agent.

    • Place the flask under an inert atmosphere (e.g., nitrogen).

    • To the reaction flask, add anhydrous dichloromethane, followed by naphthalene. Stir until the naphthalene is fully dissolved.

    • In a separate, dry container, weigh the anhydrous aluminum chloride and add it portion-wise to the reaction flask while stirring. The addition is exothermic and may cause the solvent to reflux. Allow the mixture to stir until a uniform slurry is formed.

  • Friedel-Crafts Acylation:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Charge the dropping funnel with oxalyl chloride.

    • Add the oxalyl chloride dropwise to the cooled, stirred reaction mixture over 1-2 hours. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of side products.[8] Vigorous gas evolution (HCl) will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction for an additional 2-4 hours at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the naphthalene starting material is consumed.

  • Work-up and Hydrolysis:

    • Prepare a large beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. Causality: This step quenches the reaction by decomposing the aluminum chloride-ketone complex and hydrolyzes the acyl chloride intermediate to the carboxylic acid. This process is highly exothermic and releases HCl gas.

    • Transfer the quenched mixture to a large separatory funnel.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification:

    • The crude 2-(Naphthalen-2-yl)-2-oxoacetic acid can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot toluene.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

PropertyExpected Value/Characteristics
Product Name 2-(Naphthalen-2-yl)-2-oxoacetic acid
CAS Number 14289-45-3[9]
Molecular Formula C₁₂H₈O₃[9]
Molar Mass 200.19 g/mol [10]
Appearance Off-white to pale yellow solid
Melting Point Varies with purity; literature values should be consulted.
¹H NMR Expect aromatic protons (naphthalene ring) in the δ 7.5-8.5 ppm range and a singlet for the carboxylic acid proton (highly deshielded, >10 ppm, may be broad).
¹³C NMR Expect signals for the two carbonyl carbons (~165 ppm for acid, ~190 ppm for ketone) and aromatic carbons in the δ 125-135 ppm range.
IR (KBr, cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (acid, ~1710), C=O stretch (ketone, ~1680), C=C aromatic stretches (~1600, 1450).

Safety and Environmental Health

The large-scale synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

  • Hazardous Substances:

    • Naphthalene: Flammable solid, harmful if swallowed, and a suspected carcinogen.[11] Avoid inhalation of dust.

    • Aluminum Chloride (Anhydrous): Corrosive. Reacts violently with water, releasing heat and HCl gas. Causes severe skin and eye burns.[7]

    • Oxalyl Chloride: Highly toxic and corrosive. Reacts with water to form HCl and oxalic acid. Can cause severe burns upon contact and is a respiratory irritant.[7][8]

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhaling vapors.

    • Hydrochloric Acid: Corrosive and causes severe burns.

  • Personal Protective Equipment (PPE):

    • Wear a full-length lab coat, chemical splash goggles, and a face shield.[11]

    • Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or barrier laminate).[6]

    • Ensure a respirator is available for emergencies.[11]

  • Engineering Controls:

    • All operations must be conducted in a certified chemical fume hood capable of handling large volumes of vapor and gas.

    • An eyewash station and safety shower must be immediately accessible.[11]

    • Ensure all equipment is properly grounded to prevent static discharge.[11]

  • Waste Disposal:

    • Dispose of all chemical waste according to institutional and local environmental regulations.

    • Acidic and basic aqueous waste should be neutralized before disposal.

    • Organic solvent waste should be collected in appropriately labeled containers.

References

  • FYI. (2012).
  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • CDMS.net. (2024).
  • Sigma-Aldrich. (n.d.).
  • Organic Syntheses. (n.d.).
  • ScienceDirect. (n.d.). An efficient synthesis of aryl a-keto esters.
  • Google Patents. (n.d.).
  • MilliporeSigma. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025). Study on the reaction mechanism of naphthalene with oxalyl chloride.
  • Benchchem. (n.d.). A Comparative Analysis of Product Distribution in Reactions of 2-Acetylnaphthalene.
  • Organic Chemistry Portal. (n.d.).
  • Loba Chemie. (n.d.). 1-NAPHTHYLACETIC ACID FOR SYNTHESIS.
  • ChemicalBook. (n.d.). 2-Naphthoxyacetic acid(120-23-0) 1H NMR spectrum.
  • AOBChem. (n.d.). 2-(naphthalen-2-yl)-2-oxoacetic acid.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Friedel-Crafts Acylation of Acenaphthene with Ethoxalyl Chloride.
  • Asian Journal of Chemistry. (2012).
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.
  • PMC. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-acetylnaphthalene.
  • ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid....
  • CymitQuimica. (n.d.). 2-(Naphthalen-1-yl)-2-oxoacetic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Naphthalen--2-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(naphthalen-2-yl)-2-oxoacetic acid (CAS 14289-45-3)[1]. This document is intended for researchers, chemists, and drug development professionals who utilize this important keto acid as a key intermediate. Achieving high purity is critical for downstream applications, and this guide provides in-depth troubleshooting for common side products and synthetic challenges.

Overview of Synthetic Strategies

Two primary routes are commonly employed for the synthesis of 2-(naphthalen-2-yl)-2-oxoacetic acid: the oxidation of 2-acetylnaphthalene and the Friedel-Crafts acylation of naphthalene. Each pathway presents a unique profile of potential side products.

Common Synthetic Pathways

cluster_0 Route A: Oxidation cluster_1 Route B: Friedel-Crafts Acylation 2-Acetylnaphthalene 2-Acetylnaphthalene Product_A 2-(Naphthalen-2-yl)-2-oxoacetic acid 2-Acetylnaphthalene->Product_A Oxidation (e.g., KMnO4, SeO2) Naphthalene Naphthalene Product_B 2-(Naphthalen-2-yl)-2-oxoacetic acid Naphthalene->Product_B Oxalyl Chloride, AlCl3

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide: Side Products & Impurities

This section addresses specific issues encountered during synthesis, focusing on the identification and mitigation of common side products.

Question: My final product shows a significant amount of unreacted 2-acetylnaphthalene after oxidation. How can I resolve this?

Answer:

  • Root Cause Analysis: The presence of unreacted 2-acetylnaphthalene is a clear indicator of incomplete oxidation. This can stem from several factors:

    • Insufficient Oxidant: The stoichiometric ratio of the oxidizing agent (e.g., KMnO₄, SeO₂) to the starting material was too low.

    • Suboptimal Reaction Temperature: The reaction temperature may have been too low to achieve the necessary activation energy for complete conversion.

    • Inadequate Reaction Time: The reaction was quenched prematurely before all the starting material could be consumed.

    • Poor Mass Transfer: In heterogeneous reactions (like with solid KMnO₄), inefficient stirring can lead to localized reagent depletion.

  • Mitigation & Solution:

    • Reaction Monitoring: The most critical step is to monitor the reaction's progress using Thin Layer Chromatography (TLC). A co-spot of the starting material and the reaction mixture will clearly show when the 2-acetylnaphthalene has been fully consumed.

    • Process Optimization: If the reaction consistently stalls, consider a stepwise addition of the oxidant to maintain its concentration. Increasing the temperature, within the limits of solvent and product stability, can also drive the reaction to completion. For heterogeneous systems, ensure vigorous mechanical stirring.

    • Purification Protocol: If you have an incomplete reaction mixture, the desired keto acid can often be separated from the non-acidic starting material via an acid-base extraction.

Question: During a Friedel-Crafts acylation with oxalyl chloride, I've isolated an isomeric byproduct. What is it and how can I avoid it?

Answer:

  • Root Cause Analysis: The acylation of naphthalene can yield two primary isomers: the desired 2-substituted product and the 1-substituted isomer, 2-(naphthalen-1-yl)-2-oxoacetic acid[2]. The formation of the 1-isomer is a well-known side reaction in Friedel-Crafts acylations of naphthalene[3]. The ratio of these products is highly dependent on reaction conditions.

    • Kinetic vs. Thermodynamic Control: Acylation at the 1-position (alpha) is often kinetically favored due to the higher electron density and stability of the intermediate carbocation. However, the 2-substituted (beta) product is thermodynamically more stable due to reduced steric hindrance.

    • Solvent Effects: The choice of solvent significantly influences the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons can favor the formation of the 1-isomer, while more polar solvents like nitrobenzene can promote the formation of the 2-isomer[4].

  • Mitigation & Solution:

    • Condition Optimization: To favor the thermodynamically stable 2-isomer, the reaction is typically run at a slightly elevated temperature, which allows the kinetically formed 1-isomer to potentially revert and rearrange.

    • Solvent Selection: Employing a solvent like nitrobenzene, despite its handling challenges, is a classic strategy to maximize the yield of the 2-acylnaphthalene precursor[4].

    • Purification: If a mixture of isomers is obtained, they can often be separated by fractional crystallization, exploiting differences in solubility, or by preparative chromatography.

ParameterCondition Favoring 1-Isomer (Kinetic)Condition Favoring 2-Isomer (Thermodynamic)
Temperature LowHigh
Solvent Carbon Disulfide, DichloromethaneNitrobenzene

Question: My mass spectrum indicates the presence of a high molecular weight impurity after my Friedel-Crafts reaction. What could this be?

Answer:

  • Root Cause Analysis: A high molecular weight signal could indicate a di-acylation product. Naphthalene can undergo a second acylation, particularly if the reaction conditions are forced or if there is an excess of the acylating agent. Another possibility, though less common, is the formation of dinaphthyl methanone homologs from complex side reactions involving the oxalyl chloride reagent[5].

  • Mitigation & Solution:

    • Control Stoichiometry: Use a slight excess of naphthalene relative to the oxalyl chloride/AlCl₃ complex to minimize the chance of di-substitution.

    • Controlled Addition: Add the acylating agent slowly to the naphthalene/catalyst slurry to maintain a low instantaneous concentration, which disfavors polysubstitution[6].

    • Purification: These larger, often less polar byproducts can typically be removed using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR signals I should look for to confirm my product and identify key impurities?

A1: Distinguishing the product from the common starting material, 2-acetylnaphthalene, is straightforward with ¹H NMR. The most telling signal is the disappearance of the sharp methyl singlet from the acetyl group.

CompoundKey ¹H NMR Signal (in CDCl₃)Chemical Shift (ppm, approx.)
2-Acetylnaphthalene Methyl Protons (-COCH₃)~2.7 ppm (singlet, 3H)
2-(Naphthalen-2-yl)-2-oxoacetic acid Absence of methyl singletN/A
Carboxylic Acid Proton (-COOH)>10 ppm (broad singlet, 1H)
Naphthalene Protons7.5 - 8.5 ppm (multiplets)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Always consult reference spectra when available.[7][8][9]

Q2: What is the best method for purifying the final product?

A2: The optimal purification method depends on the nature of the impurities.

  • For unreacted starting materials or non-acidic byproducts: An acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), extract with an aqueous base (e.g., NaHCO₃ or NaOH solution) to move the desired carboxylate salt into the aqueous layer, wash the aqueous layer with fresh solvent to remove neutral impurities, and then re-acidify the aqueous layer (e.g., with HCl) to precipitate the pure product.

  • For isomeric impurities: Fractional crystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) can be effective.

  • For persistent colored impurities: Treating a solution of the product with activated carbon can help remove color bodies before crystallization.

Q3: My reaction with oxalyl chloride is very vigorous and messy. Is this normal?

A3: Yes, the reaction of oxalyl chloride with a Lewis acid like AlCl₃ can be very energetic. Oxalyl chloride can decompose into phosgene (COCl₂) and carbon monoxide, or the intermediate acylium cation can fragment into a chlorocarbonyl cation and carbon monoxide[10]. This leads to significant gas evolution. It is crucial to perform this reaction in a well-ventilated fume hood with slow, controlled addition of reagents and adequate cooling (e.g., an ice bath) to manage the exotherm.

Key Experimental Protocol

Protocol: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral organic impurities like unreacted 2-acetylnaphthalene.

start Start: Crude Product in Ethyl Acetate step1 Add 1M NaHCO₃ (aq). Shake in Separatory Funnel. start->step1 step2 Separate Layers step1->step2 org_layer Organic Layer: Contains neutral impurities (e.g., 2-acetylnaphthalene) step2->org_layer Discard or Analyze aq_layer Aqueous Layer: Contains Sodium 2-(naphthalen-2-yl)-2-oxoacetate step2->aq_layer step3 Wash Aqueous Layer with fresh Ethyl Acetate aq_layer->step3 step4 Cool Aqueous Layer in Ice Bath step3->step4 step5 Slowly add 2M HCl (aq) until pH ~2 step4->step5 precipitate Precipitate Forms step5->precipitate step6 Filter solid via Büchner Funnel precipitate->step6 step7 Wash solid with cold deionized water step6->step7 step8 Dry solid under vacuum step7->step8 end End: Pure Product step8->end

Caption: Workflow for purification via acid-base extraction.

References

  • Benchchem. A Comparative Analysis of Product Distribution in Reactions of 2-Acetylnaphthalene.
  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra.
  • ResearchGate. Study on the reaction mechanism of naphthalene with oxalyl chloride. Available at: [Link]

  • Salahuddin, et al. (2014). Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl). Arabian Journal of Chemistry, 7, 418–424.
  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • ScienceMadness.org. Problem with Friedel Crafts acylation using Oxalyl chloride. Available at: [Link]

  • AOBChem. 2-(naphthalen-2-yl)-2-oxoacetic acid. Available at: [Link]

  • Google Patents. Acylation of naphthalenes (EP0196805A1).
  • Preprints.org. Concise Synthesis of Naphthalene- Based 14-Aza-12-Oxasteroids. Available at: [Link]

  • RSC Publishing. One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. Organic Chemistry Frontiers. Available at: [Link]

  • Queen's University Belfast. Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. Available at: [Link]

  • Gao, H., et al. (2012). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry, 24(10), 4445-4448. Available at: [Link]

  • Google Patents. Purification of naphthalene (JPS63107944A).
  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • PrepChem.com. Synthesis of 2-acetylnaphthalene. Available at: [Link]

  • PubMed. Purification and crystallization of the oxygenase component of naphthalene dioxygenase in native and selenomethionine-derivatized forms. Biochemical and Biophysical Research Communications, 241(2), 553-7. Available at: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of the synthesis dyes (A) 2-(2Hydroxy-naphthalen-1-ylazo)-nitrobenzene and (B) 2-(2Hydroxy-naphthalen-1-ylazo)-benzoic acid. Available at: [Link]

  • Caltech. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

Sources

Technical Support Center: Production of 2-(Naphthalen-2-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Naphthalen-2-yl)-2-oxoacetic acid (CAS 14289-45-3).[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable α-keto acid intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 2-(Naphthalen-2-yl)-2-oxoacetic acid?

The most prevalent and industrially relevant method for synthesizing 2-(Naphthalen-2-yl)-2-oxoacetic acid is the oxidation of 2-acetylnaphthalene.[2] This starting material is readily available and the oxidation of the methyl group is a well-established transformation. While other methods exist, the oxidation of the acetyl group offers a direct and often cost-effective pathway to the desired α-keto acid.

Common oxidizing agents for this transformation include:

  • Potassium permanganate (KMnO₄)

  • Selenium dioxide (SeO₂)

  • Nitric Acid (HNO₃)

  • Modern catalytic systems (e.g., Co/Mn/Br catalysis for oxidation of related methylnaphthalenes)[3]

The choice of oxidant is critical and depends on factors such as scale, safety considerations, cost, and waste management. For laboratory and pilot scales, KMnO₄ is frequently used, though its use at larger scales can present challenges related to manganese waste and exotherm control.

Q2: What are the primary impurities I should expect, and how can I detect them?

During the oxidation of 2-acetylnaphthalene, several impurities can form. Proactive monitoring is key to achieving high purity.

Common Impurities:

  • Unreacted 2-Acetylnaphthalene: Incomplete oxidation is a common issue.

  • Naphthalene-2-carboxylic acid: This is the most common over-oxidation byproduct, resulting from the cleavage of the C-C bond between the carbonyl groups.

  • Phthalic acid: Under harsh oxidative conditions, particularly with strong oxidants like acidic KMnO₄, cleavage of the naphthalene ring can occur, leading to phthalic acid.[4][5][6]

Detection Methods:

  • Thin-Layer Chromatography (TLC): An excellent in-process control (IPC) tool. Use a mobile phase like 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid to get good separation. The product, being a carboxylic acid, will have a lower Rf than the starting ketone.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity. A reverse-phase C18 column with a gradient of water (with 0.1% TFA or formic acid) and acetonitrile is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for final product characterization and can quantify impurities if a standard is used.

Q3: Is this reaction exothermic? What safety precautions are necessary for scale-up?

Yes, the oxidation of an aryl methyl ketone is a highly exothermic process, especially when using strong oxidizing agents like potassium permanganate.[7]

Key Safety Considerations for Scale-Up:

  • Controlled Reagent Addition: The oxidant must be added slowly and portion-wise to manage the heat generated. For liquid reagents, use a dosing pump. For solids like KMnO₄, add in small portions.

  • Efficient Cooling: The reactor must have an efficient cooling system (e.g., a jacketed reactor with a chiller) to maintain the target temperature.

  • Reaction Calorimetry: Before scaling up, performing reaction calorimetry (e.g., using an RC1 calorimeter) is highly recommended to understand the heat flow, maximum temperature of synthetic reaction (MTSR), and potential for thermal runaway.

  • Quenching Strategy: Have a well-defined and tested quenching procedure in place. Typically, a reducing agent like sodium bisulfite or sodium sulfite is used to quench excess oxidant. This quenching step is also exothermic and must be performed with care.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or Inconsistent Yield

A low yield of 2-(Naphthalen-2-yl)-2-oxoacetic acid is a frequent challenge. The root cause can often be traced back to reaction conditions or work-up procedures.

This indicates that the oxidation is incomplete. Several factors could be at play.

Possible Causes & Solutions:

  • Insufficient Oxidant: The stoichiometry of the oxidant may be insufficient, or the oxidant may have degraded. Commercial solutions of oxidants like NaOCl can lose their strength over time.[7]

    • Solution: Titrate your oxidant solution before use to confirm its concentration. If the reaction has stalled, a careful, portion-wise addition of more oxidant can restart it. Monitor closely by TLC/HPLC after each addition.

  • Poor Mass Transfer: On a larger scale, inadequate mixing can lead to localized "hot spots" and areas where the reactants are not in sufficient contact.

    • Solution: Ensure your stirring is vigorous. For heterogeneous mixtures (e.g., with solid KMnO₄), a high-torque overhead stirrer is essential. Consider a phase-transfer catalyst (PTC) if dealing with a multi-phasic system to improve interfacial contact.

  • Incorrect Temperature: Oxidation reactions often have a specific activation temperature.

    • Solution: If the reaction is sluggish at a lower temperature, consider a controlled, incremental increase in temperature (e.g., 5-10 °C at a time) while monitoring the reaction progress and ensuring the cooling system can handle the increased exotherm.

This is a classic selectivity problem. The desired α-keto acid product is susceptible to further oxidation.

Possible Causes & Solutions:

  • Excessive Oxidant or Temperature: Using too much oxidant or running the reaction at too high a temperature for too long will promote the cleavage of the dicarbonyl intermediate.

    • Solution: Carefully control the stoichiometry of the oxidant. Aim for the theoretical amount or a very slight excess (e.g., 1.05-1.1 equivalents). Stop the reaction as soon as the starting material is consumed (as determined by IPC). Avoid prolonged heating after the reaction is complete.

  • Choice of Oxidant: Some oxidants are harsher than others.

    • Solution: Potassium permanganate, especially under acidic or strongly basic conditions, is known to be very powerful and can lead to over-oxidation.[8] Consider a milder system. For instance, TEMPO-catalyzed oxidations using NaOCl as the terminal oxidant are known for their selectivity in oxidizing alcohols to aldehydes and ketones and can be adapted for such transformations under controlled conditions.[7][9]

Troubleshooting Workflow: Low Yield

Caption: Decision tree for diagnosing low yield issues.

Problem 2: Purification and Isolation Challenges

Even with a successful reaction, isolating the pure product can be difficult.

Oiling out is a common problem in crystallization, often caused by impurities depressing the melting point or by supersaturation being too high.

Step-by-Step Protocol for Crystallization:

  • Solvent Selection: The key is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.

    • Good Single Solvents: Toluene, ethyl acetate, or a mixture of an alcohol (like isopropanol) and water are good starting points.

    • Anti-Solvent System: Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate). Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., heptane or hexane) dropwise at a slightly elevated temperature until you see persistent cloudiness.

  • Control Cooling: Cool the solution very slowly. A rapid temperature drop encourages oiling. Try letting the solution cool to room temperature overnight, followed by cooling in an ice bath or refrigerator.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Reaching that final >99% purity often requires a secondary purification step.

Purification Strategy Comparison:

MethodDescriptionProsCons
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize out.[10]Scalable, effective for removing small amounts of impurities with different solubility profiles.[10]Can have yield losses; finding the right solvent can be time-consuming.
Acid-Base Extraction 1. Dissolve crude product in an organic solvent (e.g., ethyl acetate).2. Extract with a weak aqueous base (e.g., sodium bicarbonate) to move the acidic product into the aqueous layer.3. Wash the aqueous layer with fresh organic solvent to remove neutral impurities (like unreacted ketone).4. Acidify the aqueous layer with HCl to precipitate the pure product.5. Filter and dry.Highly effective for removing non-acidic impurities.Requires handling large volumes of aqueous solutions; can be less effective for removing acidic impurities.
Column Chromatography Passing a solution of the compound through a column of silica gel, eluting with a solvent system.[11]Excellent for separating compounds with very similar properties.[11]Not easily scalable; generates significant solvent waste; can be costly.

For scale-up, a well-optimized recrystallization or an acid-base extraction/precipitation is almost always preferred over chromatography.

Part 3: Experimental Protocol Example

Protocol: Oxidation of 2-Acetylnaphthalene using KMnO₄

This protocol is a representative laboratory-scale procedure and must be adapted and optimized for safety and efficiency before any scale-up.

Workflow Diagram

Caption: General workflow for KMnO₄ oxidation.

Methodology:

  • Setup: In a round-bottom flask equipped with an overhead stirrer, thermometer, and addition funnel, charge 2-acetylnaphthalene (1.0 eq) and a solvent mixture (e.g., pyridine/water or t-butanol/water).

  • Reaction: Cool the mixture to 10-15°C. Prepare a solution of potassium permanganate (KMnO₄, ~2.5-3.0 eq) in water. Add the KMnO₄ solution slowly via the addition funnel, ensuring the internal temperature does not exceed 40°C. Vigorous stirring is essential to disperse the precipitated manganese dioxide (MnO₂).

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or HPLC (approx. 4-8 hours).

  • Work-up & Isolation: a. Once the reaction is complete, cool the mixture in an ice bath. b. Carefully quench the excess KMnO₄ by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the purple color disappears and only a brown MnO₂ slurry remains. c. Filter the mixture through a pad of celite to remove the MnO₂ solids. Wash the filter cake thoroughly with water. d. Combine the filtrates and cool in an ice bath. Acidify the clear filtrate to pH ~2 with concentrated HCl. A white precipitate of the crude product will form. e. Stir the slurry in the ice bath for 1 hour, then filter the solid product, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., Toluene or Ethanol/Water) to yield pure 2-(Naphthalen-2-yl)-2-oxoacetic acid.

References

  • Carbonate-assisted selectively deoxygenative cross-coupling reaction between aryl and aliphatic aldehydes: a straightforward route to access α-alkylated aryl ketones. (2021). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Oxidation to Aldehydes and Ketones. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 15, 2026, from [Link]

  • 2-(naphthalen-2-yl)-2-oxoacetic acid. (n.d.). AOBChem. Retrieved February 15, 2026, from [Link]

  • Kinetic and mechanistic studies of the oxidation of naphthalene by potassium permanganate in aqueous acetic medium. (2018). Journal of Chemical and Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Oxidation of Organic Molecules by KMnO4. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Oxidation of naphthalene with KMnO4. (2018). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Gao, H., Liu, H., Gao, Z., & Eli, W. (2012). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry, 24(10), 4445-4448. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Acetylnaphthalene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. (2017). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55. Retrieved February 15, 2026, from [Link]

  • Oxidation of naphthalene by acidic KMn O 4 gives AToluene class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved February 15, 2026, from [Link]

  • Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography? (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 2-(Naphthalen-2-yl)-2-oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the initial assessment of a compound's cytotoxicity is a critical checkpoint. For researchers synthesizing novel compounds from 2-(naphthalen-2-yl)-2-oxoacetic acid, a nuanced understanding of the available cytotoxicity assays is paramount. This guide provides a comparative analysis of key assays, delves into the rationale behind experimental choices, and offers detailed protocols to ensure the generation of robust and reliable data.

The evaluation of a new chemical entity's potential toxic effects on living cells is a foundational step in the drug discovery pipeline.[1][2] This process, known as cytotoxicity testing, is essential for screening compound libraries, understanding mechanisms of cell death, and identifying promising candidates for further development.[3] For novel compounds derived from naphthalene, a structural motif known to exhibit a range of biological activities, a systematic approach to cytotoxicity assessment is crucial.[4][5]

Part 1: The Foundations of Cytotoxicity Testing: Choosing the Right Tool

The selection of a cytotoxicity assay should not be arbitrary. It is a decision guided by the specific research question, the nature of the compound, and the cell type being investigated. The most common assays interrogate one of three primary cellular states: metabolic activity, membrane integrity, or the induction of apoptosis.

Core Principles of Common Cytotoxicity Assays
  • Metabolic Activity Assays: These assays, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin, measure the reductive capacity of metabolically active cells.[6][7] A decrease in metabolic activity is inferred as a decrease in cell viability.

  • Membrane Integrity Assays: These assays, including the lactate dehydrogenase (LDH) release assay and the trypan blue exclusion test, detect damage to the cell membrane.[8] The presence of intracellular components in the extracellular medium or the uptake of a vital dye indicates a loss of membrane integrity and cell death.[8]

  • Apoptosis Assays: When the goal is to understand the mechanism of cell death, apoptosis assays are employed. These can measure the activity of caspases, key enzymes in the apoptotic cascade, or detect the DNA fragmentation that is a hallmark of apoptosis (TUNEL assay).[9][10]

Navigating Compound Interference

A critical consideration for naphthalene-based compounds is their potential to interfere with certain assay chemistries. Naphthalene derivatives can be colored, fluorescent, or act as reducing agents, all of which can lead to false-positive or false-negative results. Therefore, it is imperative to run appropriate controls, including testing the compound in a cell-free system with the assay reagents, to rule out any direct interference.

Part 2: A Comparative Analysis of Primary Cytotoxicity Screening Assays

For the initial screening of novel 2-(naphthalen-2-yl)-2-oxoacetic acid derivatives, a tiered approach is recommended. Begin with a robust and cost-effective primary screening assay to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[3] Follow up with a secondary assay that works by a different principle to confirm the results and gain further insight.

Metabolic Assays: A Closer Look

These assays are workhorses in many labs due to their simplicity and amenability to high-throughput screening.

Assay Principle Detection Advantages Limitations
MTT Enzymatic reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]Colorimetric (570-590 nm)Inexpensive, well-established.[1]Endpoint assay, requires a solubilization step, solvent can be toxic to cells.[12]
MTS/XTT Reduction of a tetrazolium salt to a soluble formazan product.[12][13]Colorimetric (490-500 nm)Simpler protocol than MTT (no solubilization step), homogeneous format.[13]Can be more expensive than MTT, potential for compound interference.
Resazurin (alamarBlue) Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.[7][14]Fluorometric (Ex: 530-570 nm, Em: 590-620 nm) or Colorimetric (570 nm)Highly sensitive, non-toxic allowing for kinetic monitoring, homogeneous format.[7][14]Can be sensitive to culture conditions, potential for over-reduction with high cell numbers or long incubation times.[15]
Membrane Integrity Assays: The Gatekeepers of Cell Viability

These assays provide a more direct measure of cell death by assessing the physical integrity of the cell membrane.

Assay Principle Detection Advantages Limitations
LDH Release Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from damaged cells.[16]Colorimetric (490 nm)Kinetic measurements are possible, non-destructive to remaining cells.Serum in culture media can contain LDH, leading to high background.[16] Only detects late-stage cell death.
Trypan Blue Exclusion A vital dye that is excluded by viable cells with intact membranes but taken up by non-viable cells.[17][18]Microscopic cell countingSimple, inexpensive, provides a direct count of live and dead cells.Subjective, low-throughput, only detects late-stage cell death.[8]

Part 3: Experimental Protocols and Visualization

The following protocols are provided as a starting point and should be optimized for your specific cell line and experimental conditions.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) compound_prep 2. Prepare Compound Dilutions (from 2-(Naphthalen-2-yl)-2-oxoacetic acid) cell_seeding 3. Seed Cells in 96-well Plate treatment 4. Treat Cells with Compound (24-72 hours) cell_seeding->treatment reagent_add 5. Add Cytotoxicity Assay Reagent (e.g., MTT, Resazurin, LDH substrate) treatment->reagent_add incubation 6. Incubate (as per protocol) reagent_add->incubation measurement 7. Measure Signal (Absorbance or Fluorescence) incubation->measurement data_proc 8. Data Processing (Background subtraction, normalization) measurement->data_proc ic50 9. Calculate IC50 Value data_proc->ic50

Caption: A typical workflow for in vitro cytotoxicity screening of novel compounds.

Cellular Pathways Interrogated by Different Assays

Cellular Pathways cluster_cell Cell cluster_assays Assays mitochondria Mitochondria cytoplasm Cytoplasm membrane Cell Membrane cytoplasm->membrane LDH crosses membrane upon damage mtt MTT/MTS/Resazurin mtt->mitochondria Measures mitochondrial reductase activity ldh LDH Release ldh->cytoplasm Detects LDH released from cytoplasm

Caption: Simplified diagram of cellular targets for common cytotoxicity assays.

Detailed Protocol: MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability.[1][2]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[19] Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of your 2-(naphthalen-2-yl)-2-oxoacetic acid derivatives. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of the compounds. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12][20] Dilute this stock to 0.5 mg/mL in serum-free medium.[6] Remove the treatment media and add 100 µL of the diluted MTT solution to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[21]

  • Solubilization: Carefully remove the MTT solution.[11] Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[12][20]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[11]

Detailed Protocol: Resazurin (alamarBlue) Assay

This fluorometric assay is highly sensitive and allows for kinetic monitoring of cell viability.[7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Resazurin Addition: Prepare the resazurin solution according to the manufacturer's instructions. Typically, 10-20 µL of the reagent is added directly to each well containing 100 µL of culture medium.[14][15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[14] The optimal incubation time should be determined empirically for your cell line.

  • Measurement: Record fluorescence using a microplate fluorometer with an excitation wavelength of 530-570 nm and an emission wavelength of 580-620 nm.[15][22] Alternatively, absorbance can be measured at 570 nm.[22]

Detailed Protocol: LDH Release Assay

This assay quantifies cell death by measuring the release of lactate dehydrogenase from cells with compromised membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. It is crucial to also set up controls for maximum LDH release (cells treated with a lysis buffer) and background (medium only).[16][23]

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[24] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[24]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. This typically involves a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[16]

  • Stop Reaction and Measurement: Add a stop solution provided in the kit. Measure the absorbance at 490 nm using a microplate reader.

Part 4: Delving Deeper: Mechanistic Insights with Secondary Assays

Once the initial cytotoxicity of your compounds has been established, you may want to investigate the mechanism of cell death.

Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis.[25] Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are executioner caspases.[9] These assays typically use a caspase-specific peptide substrate conjugated to a colorimetric or fluorometric reporter.[26][27] The cleavage of the substrate by the active caspase releases the reporter, which can then be quantified.[26][27]

TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[10] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[28][29] These labeled fragments can then be visualized by fluorescence microscopy or quantified by flow cytometry.[28][29]

Conclusion and Recommendations

For the initial screening of novel compounds synthesized from 2-(naphthalen-2-yl)-2-oxoacetic acid, a pragmatic and tiered approach to cytotoxicity testing is recommended.

  • Primary Screening: Employ a robust and cost-effective metabolic assay like MTT or Resazurin to determine the IC50 values across a panel of relevant cell lines.[1] The Resazurin assay is often preferred due to its higher sensitivity and non-destructive nature.[7][14]

  • Confirmation: Validate the findings from the primary screen with an assay that has a different mechanism of action, such as the LDH release assay , which measures membrane integrity. This helps to rule out assay-specific artifacts and compound interference.

  • Mechanistic Studies: For compounds that show promising cytotoxic activity, further investigation into the mode of cell death can be pursued using caspase activity assays or the TUNEL assay to determine if apoptosis is being induced.[9][10]

By employing a logical and multi-faceted approach to cytotoxicity testing, researchers can confidently characterize the biological activity of their novel 2-(naphthalen-2-yl)-2-oxoacetic acid derivatives, paving the way for the development of new therapeutic agents.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). [Link]

  • Resazurin Assay Protocol - Creative Bioarray. (n.d.). [Link]

  • Trypan Blue Exclusion Test of Cell Viability - PMC - NIH. (n.d.). [Link]

  • Trypan Blue Assay Protocol | Technical Note 181 - DeNovix. (2025, May 30). [Link]

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025, November 24). [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (2011, November 17). [Link]

  • MTS Tetrazolium Assay Protocol - Creative Bioarray. (n.d.). [Link]

  • Caspase Activity Assay - Creative Bioarray. (n.d.). [Link]

  • Resazurin Cell Viability Assay - Labbox. (n.d.). [Link]

  • Caspase Protocols in Mice - PMC - NIH. (n.d.). [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC. (2024, November 26). [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). [Link]

  • Video: The TUNEL Assay - JoVE. (2023, April 30). [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - MDPI. (n.d.). [Link]

  • StarrLab - Proliferation MTT/MTS assay. (2016, May 22). [Link]

  • Trypan Blue Staining Assay - Creative Bioarray. (n.d.). [Link]

  • LDH Cytotoxicity Assay Kit - Tiaris Biosciences. (n.d.). [Link]

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. (n.d.). [Link]

  • TUNEL Apoptosis Assay Kit - BioTnA. (n.d.). [Link]

  • Caspase 3 Activity Assay Kit - MP Biomedicals. (n.d.). [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). [Link]

  • Time-dependent cytotoxicity of naphthalene on HepG2 cell lines - PubMed. (2025, July 10). [Link]

  • Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro - PubMed. (2014, February 25). [Link]

  • (PDF) Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer - ResearchGate. (2025, October 13). [Link]

  • Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing). (n.d.). [Link]

  • Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC. (2023, February 13). [Link]

  • Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer - MDPI. (2022, November 1). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.